molecular formula C13H25NOS B14331431 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one CAS No. 111860-98-1

5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one

Cat. No.: B14331431
CAS No.: 111860-98-1
M. Wt: 243.41 g/mol
InChI Key: OCFCEYMSPLAHJW-UHFFFAOYSA-N
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Description

5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one is an organic compound characterized by its unique structure, which includes a piperidinone ring substituted with butylsulfanyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one typically involves the reaction of 1,2,5-trimethylpiperidin-4-one with butylsulfanyl methylating agents under controlled conditions. Common reagents used in this synthesis include butylthiol and methyl iodide, which react in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidinone derivatives.

Scientific Research Applications

5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfanyl group may play a role in binding to these targets, while the piperidinone ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.

    N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Another compound with a butylsulfanyl group, used in different applications.

Properties

CAS No.

111860-98-1

Molecular Formula

C13H25NOS

Molecular Weight

243.41 g/mol

IUPAC Name

5-(butylsulfanylmethyl)-1,2,5-trimethylpiperidin-4-one

InChI

InChI=1S/C13H25NOS/c1-5-6-7-16-10-13(3)9-14(4)11(2)8-12(13)15/h11H,5-10H2,1-4H3

InChI Key

OCFCEYMSPLAHJW-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1(CN(C(CC1=O)C)C)C

Origin of Product

United States

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